5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine
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Overview
Description
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of an ethylsulfonyl group and a m-tolyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the m-Tolyl Group: The m-tolyl group can be introduced through a Friedel-Crafts alkylation reaction using m-tolyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological processes involving thiazole derivatives.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylsulfonyl group can enhance the compound’s solubility and bioavailability, while the thiazole ring can interact with specific binding sites on the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-(Methylsulfonyl)-4-(m-tolyl)thiazol-2-amine: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.
5-(Ethylsulfonyl)-4-(p-tolyl)thiazol-2-amine: Similar structure but with a p-tolyl group instead of an m-tolyl group.
5-(Ethylsulfonyl)-4-(phenyl)thiazol-2-amine: Similar structure but with a phenyl group instead of an m-tolyl group.
Uniqueness
5-(Ethylsulfonyl)-4-(m-tolyl)thiazol-2-amine is unique due to the specific combination of the ethylsulfonyl and m-tolyl groups, which can impart distinct chemical and physical properties. This uniqueness can be leveraged in the design of compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C12H14N2O2S2 |
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Molecular Weight |
282.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(3-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C12H14N2O2S2/c1-3-18(15,16)11-10(14-12(13)17-11)9-6-4-5-8(2)7-9/h4-7H,3H2,1-2H3,(H2,13,14) |
InChI Key |
XNRPAJPQMRWALS-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=C(S1)N)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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